Cas no 120131-72-8 (1,4-Bis-boc-1,4,7-triazaheptane)

1,4-Bis-boc-1,4,7-triazaheptaneは、有機合成において重要な保護基を有するトリアミン化合物です。Boc(tert-ブトキシカルボニル)基が2つ導入された構造を持ち、アミン官能基の選択的な保護が可能です。この化合物は、医薬品中間体やペプチド合成において、反応性の高いアミン部位を一時的に保護する際に有用です。高い安定性と穏和な脱保護条件が特徴で、酸性条件下で効率的にBoc基を除去できます。また、分子内に3つの窒素原子を有するため、金属イオンとのキレート形成能も示し、触媒や配位子としての応用も期待されます。

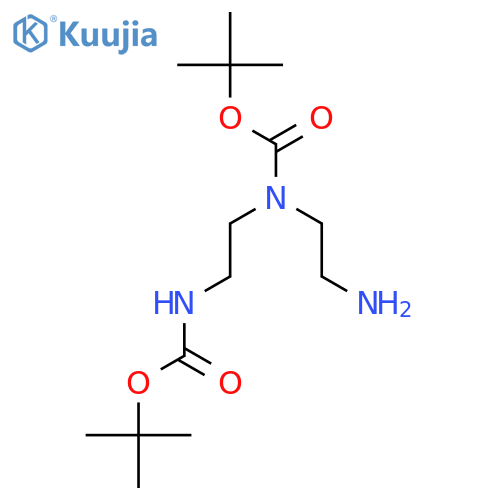

120131-72-8 structure

商品名:1,4-Bis-boc-1,4,7-triazaheptane

CAS番号:120131-72-8

MF:C14H29N3O4

メガワット:303.397763967514

MDL:MFCD06656457

CID:135968

PubChem ID:2756056

1,4-Bis-boc-1,4,7-triazaheptane 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-,1,1-dimethylethyl ester

- 1,4-Bis-Boc-1,4,7-triazaheptane

- Carbamic acid,N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-,1,1-dimethyle...

- tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate

- TERT-BUTYL (2-AMINOETHYL)(2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)CARBAMATE

- CS-WAA0302

- MFCD06656457

- Carbamic acid, N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester

- AKOS015911871

- 120131-72-8

- SCHEMBL568570

- BP-25447

- CHEMBL4164090

- AS-37407

- DTXSID10373212

- DB-250071

- TERT-BUTYL N-(2-AMINOETHYL)-N-{2-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL}CARBAMATE

- 1,4-Bis-boc-1,4,7-triazaheptane

-

- MDL: MFCD06656457

- インチ: InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18)

- InChIKey: HGNOQXYYSVIUNS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCCN(C(OC(C)(C)C)=O)CCN)=O)C

計算された属性

- せいみつぶんしりょう: 303.21600

- どういたいしつりょう: 303.21580641g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 11

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 93.89000

- LogP: 2.79810

1,4-Bis-boc-1,4,7-triazaheptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D963225-1g |

Carbamic acid, N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester |

120131-72-8 | 95% | 1g |

$510 | 2024-06-08 | |

| eNovation Chemicals LLC | D963225-100mg |

Carbamic acid, N-(2-aminoethyl)-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester |

120131-72-8 | 95% | 100mg |

$175 | 2024-06-08 | |

| abcr | AB312890-500 mg |

1,4-Bis-boc-1,4,7-triazaheptane, 95%; . |

120131-72-8 | 95% | 500mg |

€114.50 | 2023-04-26 | |

| abcr | AB312890-5 g |

1,4-Bis-boc-1,4,7-triazaheptane, 95%; . |

120131-72-8 | 95% | 5g |

€545.00 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115227-250mg |

tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate |

120131-72-8 | 95% | 250mg |

¥4078.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115227-5g |

tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate |

120131-72-8 | 95% | 5g |

¥24411.00 | 2024-08-09 | |

| TRC | B404960-25mg |

1,4-Bis-boc-1,4,7-triazaheptane |

120131-72-8 | 25mg |

$ 69.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115227-100mg |

tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate |

120131-72-8 | 95% | 100mg |

¥2611.00 | 2024-08-09 | |

| abcr | AB312890-1 g |

1,4-Bis-boc-1,4,7-triazaheptane, 95%; . |

120131-72-8 | 95% | 1g |

€167.00 | 2023-04-26 | |

| abcr | AB312890-1g |

1,4-Bis-boc-1,4,7-triazaheptane, 95%; . |

120131-72-8 | 95% | 1g |

€167.00 | 2025-02-16 |

1,4-Bis-boc-1,4,7-triazaheptane 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

120131-72-8 (1,4-Bis-boc-1,4,7-triazaheptane) 関連製品

- 112275-50-0(Tert-butyl 1,4-diazepane-1-carboxylate)

- 103898-11-9(N-Boc-diethanolamine)

- 121492-06-6(N-(2-Aminoethyl)-N-methyl-carbamic Acid 1,1-Dimethylethyl Ester)

- 140447-78-5(tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate)

- 57260-71-6(N-Boc-piperazine)

- 741287-46-7(1-Boc-4-isopropylpiperazine)

- 143238-38-4(Tert-Butyl piperazine-1-carboxylate acetate)

- 53788-49-1(N-Boc-N-methylpiperazine)

- 105628-64-6(tert-butyl N-(2-aminoethyl)-N-propylcarbamate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:120131-72-8)1,4-Bis-boc-1,4,7-triazaheptane

清らかである:99%

はかる:5g

価格 ($):1964.0